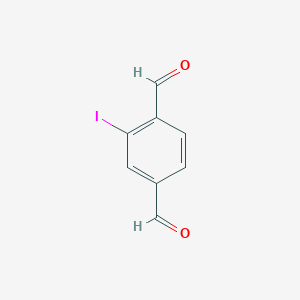

2-Iodoterephthalaldehyde

Übersicht

Beschreibung

Synthesis Analysis

Terephthalaldehyde can be synthesized from p-xylene in two steps . First, p-xylene can be reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulfuric acid is introduced to create terephthaldehyde . Alternative procedures also describe the conversion of similar p-xylene derivatives into terephthalaldehyde .Molecular Structure Analysis

The molecular formula of 2-Iodoterephthalaldehyde is C8H5IO2 . Its average mass is 260.029 Da and its monoisotopic mass is 259.933411 Da .Chemical Reactions Analysis

Terephthalaldehyde is used in the preparation of imines, which are also commonly referred to as Schiff bases, following a condensation reaction with amines . During this reaction, water is also formed. This reaction is also reversible .Physical And Chemical Properties Analysis

Terephthalaldehyde appears as a white to beige solid, typically in the form of a powder . It is soluble in many organic solvents, such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) .Wissenschaftliche Forschungsanwendungen

- 2-Iodoterephthalaldehyde is utilized as a fluorescent probe due to its inherent fluorescence properties. Researchers incorporate it into imaging agents for visualizing biological structures, such as cellular organelles or specific proteins. Its fluorescence allows precise localization and tracking within living cells .

- Chemists employ 2-Iodoterephthalaldehyde as a versatile building block in organic synthesis. It participates in various reactions, including cross-coupling reactions, cyclizations, and functional group transformations. Its iodine substituents enhance reactivity and selectivity .

- 2-DE is a powerful technique for separating complex protein mixtures from biological samples. Researchers use it to analyze protein expression patterns in tissues, cells, or body fluids2-Iodoterephthalaldehyde can label proteins for subsequent 2-DE analysis, aiding in proteomics research .

- MOFs are porous materials with applications in gas storage, catalysis, and drug delivery. 2-Iodoterephthalaldehyde serves as a ligand in constructing MOFs. Its coordination with metal ions forms intricate structures with tunable properties .

- Researchers explore 2-Iodoterephthalaldehyde in photocatalytic reactions. Its excited state exhibits photoluminescence, making it useful for light-emitting devices or as a photocatalyst for organic transformations .

- The compound’s conjugated structure and iodine substituents contribute to its electronic properties. Scientists investigate its potential in organic semiconductors, light-emitting diodes (LEDs), and solar cells .

Fluorescent Probes and Imaging Agents

Chemical Synthesis and Organic Transformations

Two-Dimensional Polyacrylamide Gel Electrophoresis (2-DE)

Metal-Organic Frameworks (MOFs)

Photocatalysis and Photoluminescence

Materials Science and Optoelectronics

Wirkmechanismus

Target of Action

- (TA) is an organic compound with the formula C8H6O2. It belongs to the class of benzene dicarboxaldehydes, where the aldehyde moieties are positioned in the para conformation on the benzene ring .

Mode of Action

Pharmacokinetics

- TA is soluble in organic solvents such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) . Further studies are needed to determine its tissue distribution. TA’s metabolism remains to be fully elucidated. Details on excretion pathways are limited.

Eigenschaften

IUPAC Name |

2-iodoterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYPMUHJCRZGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20709104 | |

| Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

385416-64-8 | |

| Record name | 2-Iodobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20709104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

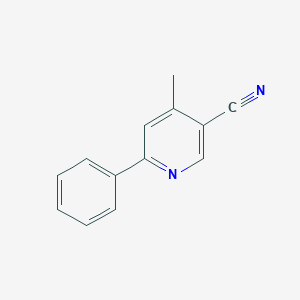

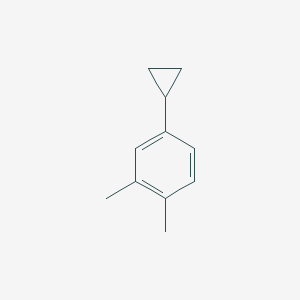

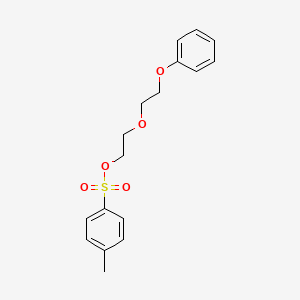

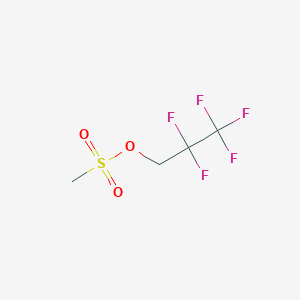

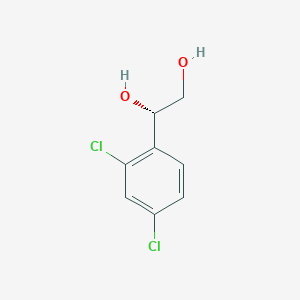

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)

![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)

![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)